molecular formula C7H8N2S B2456670 2H,3H,4H-pyrido[4,3-b][1,4]thiazine CAS No. 162653-08-9

2H,3H,4H-pyrido[4,3-b][1,4]thiazine

Cat. No. B2456670
CAS RN: 162653-08-9
M. Wt: 152.22
InChI Key: SNEVQWCTDCALIL-UHFFFAOYSA-N
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Description

2H,3H,4H-pyrido[4,3-b][1,4]thiazine is a chemical compound with the CAS Number: 162653-08-9 . Its IUPAC name is 3,4-dihydro-2H-pyrido[4,3-b][1,4]thiazine . The molecular weight of this compound is 152.22 . It is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2S/c1-2-8-5-6-7(1)10-4-3-9-6/h1-2,5,9H,3-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at 4 degrees Celsius . Its molecular weight is 152.22 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Safety and Hazards

The safety information for 2H,3H,4H-pyrido[4,3-b][1,4]thiazine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Mode of Action

It is suggested that the compound may interact with its targets through a sulfur migration via an addition/elimination process . More detailed studies are required to elucidate the precise interactions and resulting changes.

Biochemical Pathways

The biochemical pathways affected by 2H,3H,4H-Pyrido[4,3-b][1,4]thiazine are not clearly established. It is possible that the compound may influence several pathways due to its potential interactions with various targets. Further investigations are necessary to summarize the affected pathways and their downstream effects .

Pharmacokinetics

Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. Future studies should focus on outlining these properties and their impact on the bioavailability of the compound .

Result of Action

It is crucial to conduct more research to describe these effects and understand the overall impact of the compound .

Action Environment

Factors such as temperature, pH, and presence of other molecules could potentially affect the compound’s action .

properties

IUPAC Name

3,4-dihydro-2H-pyrido[4,3-b][1,4]thiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c1-2-8-5-6-7(1)10-4-3-9-6/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEVQWCTDCALIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1)C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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